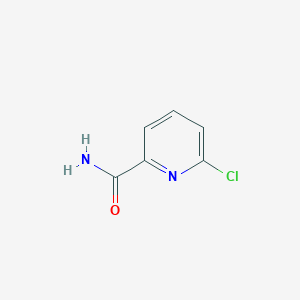

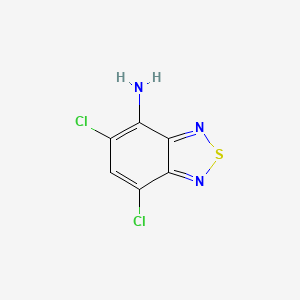

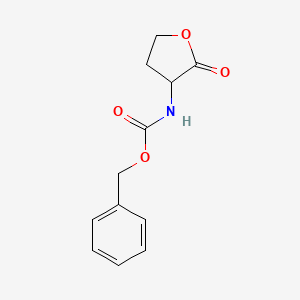

![molecular formula C11H8ClNO2 B1347208 8-クロロ-6-メチル-[1,3]ジオキソロ[4,5-g]キノリン CAS No. 50593-65-2](/img/structure/B1347208.png)

8-クロロ-6-メチル-[1,3]ジオキソロ[4,5-g]キノリン

説明

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.

The exact mass of the compound 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品用途

キノリン誘導体は、8-クロロ-6-メチル-[1,3]ジオキソロ[4,5-g]キノリンを含む、その幅広い薬理作用により、医薬品化学において広く使用されています。 それらは抗癌作用を示すことが見出されています 、抗ウイルス作用 、抗菌作用 、抗真菌作用 、抗炎症作用 、および抗血小板凝集作用 があり、貴重な医薬品中間体となっています。

先端機能材料

多くのキノリン誘導体は、先端機能材料における重要な成分として役立ちます。 例えば、蛍光プローブは、その優れた光学的特性により、キノリンベースの核を含むことがよくあります .

光起電力用途

キノリン誘導体は、第3世代光起電力用途で人気が高まっています。 それらの金属錯体は、有望な電子特性により、光起電力セルでの使用が検討されています .

生体活性天然物の合成

キノリンの化学修飾は、薬物発見における一般的なアプローチであり、治療効果の向上につながります。 キノリンは、その汎用性の高い化学構造により、生体活性天然物によく見られます .

触媒とグリーンケミストリー

キノリンの合成における最近の進歩は、よりグリーンで持続可能な化学プロセスを作成することの重要性を浮き彫りにしています。 キノリンは、環境に優しい合成法に貢献する触媒系で使用されています .

材料科学

キノリン誘導体は、材料科学において重要であり、特定の用途のために官能基と置換パターンで調整することができ、新しい材料の開発に貢献しています .

作用機序

- Quinoline compounds often exhibit activity against DNA gyrase and topoisomerases, which are essential for DNA replication and repair . These enzymes are potential targets for this compound.

Target of Action

Pharmacokinetics

生化学分析

Biochemical Properties

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with DNA gyrase, an essential enzyme involved in DNA replication and transcription . The interaction between 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline and DNA gyrase involves hydrogen bonding with amino acid residues and ion interactions with nitrogen atoms on the quinoline ring . These interactions can inhibit the enzyme’s activity, potentially leading to antimicrobial effects.

Cellular Effects

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification . Additionally, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline has been shown to affect the permeability of cell membranes, potentially altering the uptake and efflux of other molecules .

Molecular Mechanism

The molecular mechanism of action of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to the inhibition or activation of enzyme activity, depending on the target. For instance, the inhibition of DNA gyrase by 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline results in the disruption of DNA replication and transcription, which can have antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and higher temperatures can lead to its degradation, potentially reducing its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy in biochemical assays.

Subcellular Localization

The subcellular localization of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is an essential factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and cellular function .

特性

IUPAC Name |

8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-2-8(12)7-3-10-11(15-5-14-10)4-9(7)13-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBGYAMLOKMHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C3C(=CC2=N1)OCO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318520 | |

| Record name | 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-65-2 | |

| Record name | NSC332381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

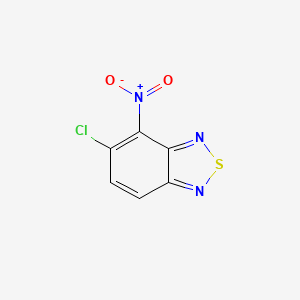

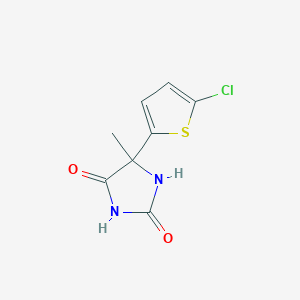

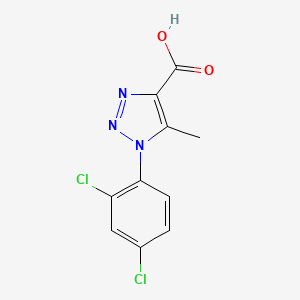

![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)

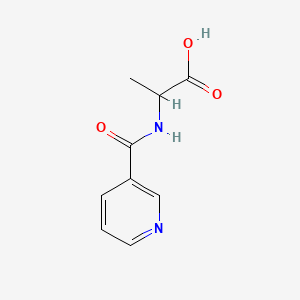

![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)